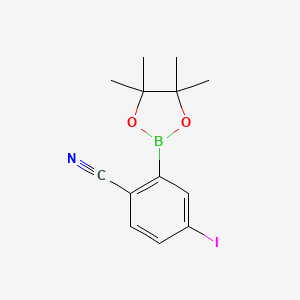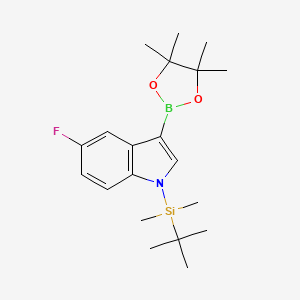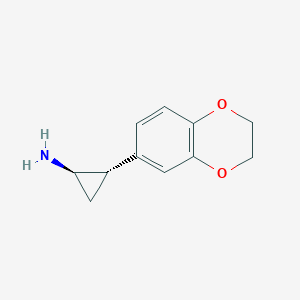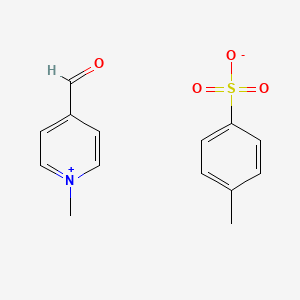![molecular formula C17H21N5O2S B13357205 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13357205.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a cyano group, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the methoxyphenyl group via a substitution reaction.
- Attachment of the cyano group and the 3-methylbutan-2-yl group through nucleophilic substitution or addition reactions.
- Final coupling with the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives or compounds with similar functional groups, such as:
- 1,2,4-Triazole derivatives
- Methoxyphenyl-substituted compounds
- Cyano-containing compounds
Uniqueness
The uniqueness of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure may confer unique properties such as enhanced stability, specific binding affinity, or reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-12(2)17(3,10-18)20-15(23)9-25-16-21-19-11-22(16)13-5-7-14(24-4)8-6-13/h5-8,11-12H,9H2,1-4H3,(H,20,23) |
InChI Key |
YLDAMVJQNJTYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=CN1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)

![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)
![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)


![methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B13357206.png)
